Cyclohept-4-enecarboxylic acid
Description
Contextual Significance within Cyclic Unsaturated Carboxylic Acids Research
Cyclic unsaturated carboxylic acids are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of more complex molecules, including natural products and pharmaceuticals. acs.orgorgchemboulder.com The presence of both a cycloalkene and a carboxylic acid moiety within the same structure provides multiple reactive centers for chemical transformations. The carboxylic acid group can be converted into a variety of derivatives, such as esters and amides, while the double bond allows for a range of addition and functionalization reactions. orgchemboulder.com
Cyclohept-4-enecarboxylic acid, in particular, has garnered attention for its application as a starting material in the synthesis of complex molecular architectures. researchgate.net Its specific stereochemistry and the conformational flexibility of the seven-membered ring make it a valuable synthon for creating targeted molecular frameworks.
Overview of Research Trajectories for Medium-Ring Unsaturated Systems
The synthesis of medium-sized rings, which typically encompass 8- to 11-membered carbocycles, presents a significant challenge in organic chemistry. These systems are often characterized by high ring strain and transannular strain, making their construction via direct cyclization methods difficult. researchgate.net Consequently, a substantial area of research has been dedicated to developing novel synthetic strategies to access these challenging structures.
Methodologies such as ring-closing metathesis, intramolecular [4+3] and [5+2] cycloadditions, and tandem reactions have been developed to overcome the hurdles associated with medium-ring synthesis. researchgate.net The study of cycloheptane (B1346806) and cycloheptene (B1346976) derivatives, including this compound, is integral to this field. Research into the reactivity and manipulation of these seven-membered rings contributes to the broader understanding of the principles governing the formation and behavior of medium-ring systems. Recent advancements have focused on developing catalytic asymmetric methods to produce enantiomerically pure cycloheptane derivatives, which are of high value in medicinal chemistry. researchgate.net
Historical Perspectives in Heptacyclic Compound Synthesis and Investigation
The investigation of seven-membered ring systems has a rich history dating back to the late 19th and early 20th centuries. Early work by chemists such as Albert Ladenburg, who first generated cycloheptatriene (B165957) in 1881, and Richard Willstätter, who confirmed its structure in 1901 through a synthesis starting from cycloheptanone, laid the groundwork for the field. wikipedia.org These pioneering efforts established the fundamental chemistry of heptacyclic compounds.
Over the decades, the focus of research has evolved from basic synthesis and characterization to the exploration of the unique properties and applications of these molecules. The development of new synthetic methods, such as the Buchner ring enlargement, provided access to a wider range of cycloheptatriene derivatives. wikipedia.org The study of cycloheptane, the saturated counterpart, has also been extensive, with its natural occurrence in petroleum being known and methods for its synthesis, such as the Clemmensen reduction of cycloheptanone, being well-established. wikipedia.org This historical foundation has paved the way for contemporary research into more complex heptacyclic systems like this compound and their applications in modern organic synthesis and medicinal chemistry.
Detailed Research Findings
A significant application of this compound is in the field of medicinal chemistry, particularly in the development of allosteric modulators for G protein-coupled receptors. One notable example is its use as a key building block in the synthesis of positive allosteric modulators (PAMs) of the A3 adenosine (B11128) receptor (A3AR). ambeed.comnih.gov
A3AR is a promising therapeutic target for inflammatory diseases and certain cancers. nih.govnih.gov Researchers have synthesized a series of 1H-imidazo[4,5-c]quinolin-4-amine derivatives, where the 2-position is substituted with various alkyl and cycloalkyl groups. In this context, a derivative incorporating the cyclohept-4-enyl group, specifically 2-cyclohept-4-enyl-N-3,4-dichlorophenyl-1H-imidazo[4,5-c]quinolin-4-amine (MRS7788), was synthesized and evaluated. nih.gov
The synthesis of these modulators involves the coupling of a carboxylic acid, such as this compound, with a diaminoquinoline precursor. The resulting amide is then cyclized to form the final imidazoquinoline scaffold. The study demonstrated that the size and nature of the 2-substituent are critical for the compound's activity as a PAM. The hydrophobic 2-cyclohept-4-enyl derivative was found to be orally bioavailable in rats, highlighting its potential for further drug development. nih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1614-73-9 | biosynth.com |
| Molecular Formula | C8H12O2 | biosynth.com |
| Molecular Weight | 140.18 g/mol | biosynth.com |
| SMILES Code | O=C(C1CCC=CCC1)O | arkpharmtech.com |
Table 2: Spectroscopic Data for Cycloheptanecarboxylic Acid (Related Compound)
| Spectral Data Type | Key Features | Reference |
| 1H NMR | Data available in spectral databases | nih.gov |
| GC-MS | Mass spectrum available in NIST database | nih.gov |
| IR Spectra | FTIR and ATR-IR spectra available | nih.gov |
| Raman Spectra | Spectrum available in spectral databases | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohept-4-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)7-5-3-1-2-4-6-7/h1-2,7H,3-6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVALBWJIVQGSGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303523 | |
| Record name | Cyclohept-4-enecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1614-73-9 | |
| Record name | 1614-73-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohept-4-enecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Cyclohept 4 Enecarboxylic Acid
Stereoselective and Enantioselective Synthetic Routes
The control of stereochemistry is paramount in the synthesis of complex molecules. For cyclohept-4-enecarboxylic acid, this involves establishing defined stereocenters either during the formation of the seven-membered ring or in subsequent modifications.
The use of chiral catalysts to mediate the formation of carbocyclic rings represents a powerful strategy for producing enantiomerically enriched products. google.com In this approach, a non-racemic chiral catalyst, often a metal complex with an asymmetric ligand, facilitates the cyclization of a prochiral precursor to yield a specific enantiomer of the cycloheptene (B1346976) product. google.com
Chiral phosphoric acids and their derivatives have emerged as effective Brønsted acid catalysts in asymmetric synthesis. researchgate.nethawaii.edu For instance, BINOL-derived N-triflylphosphoramide has been used to catalyze Nazarov cyclizations, which can form five-membered rings with high enantioselectivity. hawaii.edu While not directly forming a seven-membered ring, the principles of using chiral Brønsted acids to control the stereochemical outcome of a cyclization are broadly applicable. rsc.org Similarly, chiral magnesium catalysts, often complexed with ligands like BOX or Pybox, have been employed in various asymmetric cyclization reactions, including [3+2] cycloadditions to form five-membered rings. rsc.org The extension of these catalytic systems to [4+3] or other cycloadditions that form seven-membered rings is an area of active research. The catalyst operates by creating a chiral environment that directs the approach of the reacting moieties, leading to a stereoselective ring closure. google.comresearchgate.net
Table 1: Examples of Chiral Catalyst Systems in Asymmetric Cyclizations
| Catalyst Type | Ligand Example | Reaction Type | Potential Application |
|---|---|---|---|
| Chiral Phosphoric Acid | BINOL-derived Phosphoramides | Nazarov Cyclization | Enantioselective Cycloheptene Formation |
| Chiral Magnesium Complex | BOX, Pybox | [3+2] Cycloaddition | Stereocontrolled Annulation Reactions |
| Chiral Metal Complex | Tetradentate/Tridentate Ligands | Nucleophile-Mediated Ring Opening | Kinetic Resolution of Cyclic Substrates google.com |
This table illustrates catalyst types that are principally applicable to the asymmetric synthesis of cyclic structures.
Diastereoselective cyclizations are employed when a starting material already contains one or more stereocenters. These existing centers can influence the stereochemical outcome of the ring-closing reaction, leading to the preferential formation of one diastereomer over others. This strategy is particularly relevant in ring-closing metathesis (RCM).
In the synthesis of complex molecules containing cycloheptene rings, the stereochemistry of substituents on the acyclic diene precursor can dictate the facial selectivity of the catalyst's approach and the resulting geometry of the newly formed double bond and stereocenters. scholaris.ca For instance, the cyclization of trienes can exhibit diastereoselectivity in the first RCM event, which sets the stereochemistry for subsequent transformations. scholaris.ca The presence of pre-existing contiguous quaternary centers in a diene can also lead to highly diastereospecific Nazarov cyclizations to form cyclopentenones, a principle that can be extended to larger ring systems. hawaii.edu Such processes offer a robust method for constructing highly substituted cycloheptene scaffolds with excellent stereocontrol. beilstein-journals.org
Functionalization of Cycloheptene Ring Systems Preceding Carboxylic Acid Introduction
An alternative synthetic strategy involves the initial construction of the core cycloheptene ring, followed by the introduction of the carboxylic acid group or a suitable precursor. This approach allows for greater flexibility in the synthesis of variously substituted cycloheptene derivatives.
Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the formation of cyclic alkenes, including seven-membered rings. organic-chemistry.org The reaction typically employs ruthenium-based catalysts, such as the Grubbs' first and second-generation catalysts, to cyclize an acyclic diene. organic-chemistry.orgrsc.orgnih.gov The formation of the seven-membered cycloheptene ring from a 1,8-diene is driven by the release of a small volatile alkene, such as ethene, from terminal olefins. organic-chemistry.org
The efficiency of RCM for forming seven-membered rings can be influenced by steric hindrance in the diene substrate. rsc.orgrsc.orgresearchgate.net In some cases, an interesting tandem double bond migration–ring closing metathesis process is observed, where a 1,9-diene isomerizes to a 1,8-diene before cyclizing to form the cycloheptene derivative. rsc.orgrsc.orgresearchgate.net This process can be facilitated by the simultaneous use of a Grubbs' catalyst and an isomerization catalyst like RuClH(CO)(PPh₃)₃. rsc.orgrsc.org
Table 2: Ring-Closing Metathesis for Cycloheptene Synthesis
| Diene Precursor | Catalyst | Condition | Product | Yield | Reference |
|---|---|---|---|---|---|
| Sterically Congested 1,9-Diene | Grubbs' Catalyst | Benzene, Reflux | Cycloheptene Derivative | 57% | rsc.org |
Once the cycloheptene ring is synthesized, the double bond provides a key handle for introducing a carboxylic acid precursor. Various methods have been developed for the selective functionalization of such unactivated olefins. upenn.edu
One powerful strategy is hydrocarboxylation, where a hydrogen atom and a carboxyl group are added across the double bond. Palladium-catalyzed hydrocarboxylation of internal olefins using formic acid has been shown to be a facile approach to producing linear carboxylic acids. researchgate.net This method often utilizes specific palladium catalysts with ligands that promote both the necessary olefin isomerization and the regioselective carbonylation. researchgate.net
Another approach involves the decarboxylative coupling of a separate carboxylic acid with the olefin, a reaction that can be promoted electrochemically. researchgate.netnih.gov This method leverages the formation of self-adsorbed monolayers of carboxylate substrates at an anode to enable selective oxidation and subsequent radical addition to the olefin. researchgate.netnih.gov This allows for the use of oxidatively sensitive catalysts, such as inexpensive iron complexes, to control the reaction. nih.gov
Oxidation Strategies for Cycloheptene Derivatives in Carboxylic Acid Synthesis
The final step in many synthetic routes to this compound involves the oxidation of a precursor functional group attached to the cycloheptene ring. The choice of oxidant and reaction conditions is crucial to ensure high yield and avoid unwanted side reactions, such as oxidation of the double bond within the ring.
A common strategy is the oxidation of an alkyl group at the benzylic-like allylic position of the cycloheptene ring. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are effective for converting alkyl groups attached to aromatic rings into carboxylic acids, and similar reactivity can be expected for allylic carbons. masterorganicchemistry.com The reaction typically works if there is at least one hydrogen atom on the carbon attached to the ring. masterorganicchemistry.com
Alternatively, the direct oxidation of the cycloalkene itself to a dicarboxylic acid can be achieved, although this cleaves the ring. For instance, the oxidation of cyclohexene (B86901) with hydrogen peroxide, catalyzed by an iron(II) complex, can produce adipic acid. mdpi.com To synthesize this compound without ring cleavage, a precursor such as a primary alcohol or an aldehyde attached to the ring would be oxidized. Standard reagents for oxidizing primary alcohols to carboxylic acids include chromium trioxide (CrO₃) and potassium permanganate (KMnO₄). google.com
Table 3: Common Oxidation Reagents in Carboxylic Acid Synthesis
| Reagent | Precursor Functional Group | Notes |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Alkyl Group, Aldehyde, Primary Alcohol | Powerful oxidant, can cleave C=C bonds under harsh conditions. masterorganicchemistry.com |
| Chromium Trioxide (CrO₃) | Primary Alcohol, Aldehyde | Often used in the Jones oxidation. google.com |
| Sulfuric Acid (H₂SO₄) | Cyclohexene-carboxylic acids | Can be used as an oxidant for dehydrogenation and aromatization. researchgate.net |
| Hydrogen Peroxide (H₂O₂) | Cycloalkene | Typically used with a metal catalyst; can lead to ring-opening. mdpi.com |
Hydrolysis and Esterification Approaches for Carboxylic Acid Moiety Introduction
The introduction of the carboxylic acid group onto the cycloheptene scaffold is a critical step in the synthesis of this compound. This can be achieved through two primary pathways: the hydrolysis of a precursor ester or nitrile, or by direct esterification followed by hydrolysis.
Hydrolysis of Precursors
Hydrolysis is a common and effective method for generating carboxylic acids. chemguide.co.uk This can be performed under acidic or basic conditions.
Acid-Catalyzed Hydrolysis: Esters can be converted to their corresponding carboxylic acids by heating under reflux with a dilute acid, such as hydrochloric acid or sulfuric acid. chemguide.co.uksavemyexams.com This reaction is reversible, and to drive the equilibrium towards the products, an excess of water is typically used. chemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. swun.edu.cn
Base-Promoted Hydrolysis (Saponification): A more common method for ester hydrolysis involves heating with a dilute alkali, such as sodium hydroxide (B78521). chemguide.co.ukmasterorganicchemistry.com This reaction is irreversible and generally leads to higher yields. savemyexams.com The process, known as saponification, results in the formation of a carboxylate salt, which is then acidified in a separate step to yield the final carboxylic acid. masterorganicchemistry.comsavemyexams.com The mechanism proceeds through a nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon. libretexts.org
Nitrile Hydrolysis: Carboxylic acids can also be prepared from the hydrolysis of nitriles. savemyexams.com This can be achieved using either dilute acid or dilute alkali, followed by acidification. savemyexams.comlibretexts.org Acid hydrolysis of a nitrile yields a carboxylic acid and an ammonium (B1175870) salt. libretexts.org Alkaline hydrolysis initially produces a carboxylate salt and ammonia (B1221849), which then requires acidification to form the carboxylic acid. savemyexams.comlibretexts.org
Esterification Approaches
Esterification is the process of forming an ester from an alcohol and a carboxylic acid, typically in the presence of an acid catalyst. chemguide.co.uk In the context of synthesizing this compound, a precursor alcohol could be esterified and then subsequently hydrolyzed.
One documented method for a related compound, cyclohept-4-ene carboxylic acid methyl ester, involves refluxing the corresponding carboxylic acid with methanol (B129727) and a catalytic amount of concentrated sulfuric acid for 24 hours. scholaris.ca The resulting ester is then worked up and purified. scholaris.ca This methyl ester can then be hydrolyzed to the desired carboxylic acid.
Optimization of Reaction Parameters for Yield and Purity in this compound Formation
Achieving high yield and purity is a primary goal in any synthetic procedure. The optimization of reaction parameters such as solvent, temperature, and catalyst is crucial.
Solvent Effects
The choice of solvent can significantly impact the yield of a reaction. For instance, in a related synthesis, the use of dichloromethane (B109758) (DCM) as a solvent resulted in a 48% yield of the desired product. rsc.org In contrast, using chloroform (B151607) (CHCl3) or tetrahydrofuran (B95107) (THF) under the same conditions led to lower yields. rsc.org In another study, water was found to be a superior solvent for a three-component reaction to synthesize a carboxylic acid derivative, giving a 76% yield under microwave irradiation, which was significantly higher than the yields obtained with ethanol. researchgate.net
Temperature and Concentration
Temperature is another critical parameter. In the aforementioned study using DCM, lowering the reaction temperature to 0°C did not lead to an improvement in the yield. rsc.org Similarly, increasing the reactant concentration did not enhance the yield. rsc.org This suggests that for that particular reaction, the optimal temperature and concentration had already been achieved.
Catalyst and Reagent Choice
The selection of catalysts and reagents plays a pivotal role in reaction outcomes. In the synthesis of a chiral product, various chiral phosphine (B1218219) catalysts were screened. rsc.org The use of different chiral phosphines resulted in yields ranging from barely any product to 38%. rsc.org
For hydrolysis reactions, the choice between acidic and basic conditions can affect both the reaction's reversibility and the ease of product separation. chemguide.co.uk Alkaline hydrolysis is often preferred due to its irreversible nature, which can lead to higher yields. savemyexams.com
Illustrative Data on Reaction Optimization
The following tables summarize findings from various studies on the optimization of reaction conditions for syntheses involving carboxylic acids and related compounds.
Table 1: Solvent Effects on Product Yield
| Solvent | Yield (%) | Reference |
|---|---|---|
| Dichloromethane (DCM) | 48 | rsc.org |
| Chloroform (CHCl3) | <48 | rsc.org |
| Tetrahydrofuran (THF) | <48 | rsc.org |
| Water (Microwave) | 76 | researchgate.net |
| Ethanol (Reflux) | 47 | researchgate.net |
| Ethanol (Microwave) | 29 | researchgate.net |
| Catalyst | Yield (%) |
|---|---|
| CP1 | 8 |
| Other Chiral Phosphines | ~0 |
| CP4 | 23 |
Data sourced from a study on asymmetric annulation reactions. rsc.org
Elucidation of Chemical Reactivity and Transformation Pathways of Cyclohept 4 Enecarboxylic Acid
Mechanistic Studies of Unsaturation-Dependent Reactions
The reactivity of the endocyclic double bond is characteristic of alkenes, making it susceptible to attack by electrophiles and participation in concerted pericyclic reactions.
Electrophilic addition is a fundamental reaction of alkenes. libretexts.org The electron-rich pi (π) bond of the cycloheptene (B1346976) ring acts as a nucleophile, attacking an electrophilic species. youtube.com This process generally occurs in a two-step mechanism involving the formation of a carbocation intermediate. youtube.comfiveable.me
The general mechanism proceeds as follows:
Electrophilic Attack: The π electrons of the double bond attack an electrophile (E+), forming a new sigma (σ) bond and a carbocation intermediate on the more substituted carbon, in accordance with Markovnikov's rule. fiveable.me The formation of this carbocation is the rate-determining step. libretexts.org
Nucleophilic Capture: A nucleophile (Nu-) then attacks the electron-deficient carbocation, forming a second σ bond and yielding the final addition product. libretexts.orgyoutube.com
Common electrophilic addition reactions applicable to the cycloheptene moiety include the addition of hydrogen halides (HX), halogens (X₂), and the acid-catalyzed addition of water. fiveable.me For instance, the reaction with hydrogen bromide (HBr) would proceed via a carbocation intermediate that is subsequently attacked by the bromide ion. youtube.com Similarly, halogenation with Br₂ involves the formation of a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion, typically resulting in anti-addition. libretexts.org
| Reactant | Electrophile (E+) | Nucleophile (Nu-) | Intermediate | Product Type |
|---|---|---|---|---|
| Hydrogen Halide (HBr) | H⁺ | Br⁻ | Carbocation | Bromoalkyl derivative |
| Halogen (Cl₂) | Cl⁺ (from polarized Cl-Cl) | Cl⁻ | Chloronium ion | Vicinal dihalide |
| Water/Acid (H₂O/H₃O⁺) | H⁺ | H₂O | Carbocation | Alcohol |
Pericyclic reactions are concerted processes that occur through a single, cyclic transition state without forming any intermediates. adichemistry.comlibretexts.org The double bond in Cyclohept-4-enecarboxylic acid can participate in cycloaddition reactions, a class of pericyclic reactions where two π-electron systems combine to form a cyclic product with two new σ bonds. adichemistry.comlibretexts.org
A key example is the Diels-Alder reaction, a [4+2] cycloaddition. libretexts.orgmsu.edu In this context, the cycloheptene double bond could act as the dienophile (a 2π-electron component), reacting with a conjugated diene (a 4π-electron component). libretexts.org The reaction is typically thermally allowed and proceeds in a single concerted step. adichemistry.comox.ac.uk The stereochemistry of the reactants is retained in the product. libretexts.org
Another class of relevant pericyclic reactions is electrocyclic reactions, which are intramolecular processes involving the formation of a σ bond between the ends of a conjugated π system, leading to a cyclic product. adichemistry.comlibretexts.org While the isolated double bond of this compound does not undergo this reaction directly, appropriate functionalization could create a conjugated system capable of such transformations. libretexts.org
Nucleophilic Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is characterized by an electrophilic carbonyl carbon and an acidic proton. Its primary mode of reaction involves nucleophilic acyl substitution, where a nucleophile replaces the hydroxyl (-OH) group.
Esterification is the process of forming an ester from a carboxylic acid and an alcohol. byjus.com The most common method is the Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.org
The Fischer esterification is a reversible equilibrium reaction. chemguide.co.ukorganic-chemistry.org The mechanism involves several key steps: masterorganicchemistry.comlibretexts.org
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. libretexts.orgchemguide.co.uk
Nucleophilic Attack: A molecule of alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comorganic-chemistry.org
Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups. libretexts.org
Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group. masterorganicchemistry.comchemguide.co.uk
Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the ester product. libretexts.org
To drive the equilibrium towards the product side, water is often removed as it is formed, or a large excess of the alcohol is used. libretexts.orgorganic-chemistry.org
Amidation involves the reaction of the carboxylic acid group with ammonia (B1221849) or a primary or secondary amine to form an amide. Direct reaction by heating is possible but often requires very high temperatures. More commonly, the carboxylic acid is first activated to enhance its reactivity. mdpi.com
One method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). The mechanism with DCC proceeds by activating the carboxyl group to form a better leaving group, which is then susceptible to nucleophilic attack by the amine. youtube.com
Biocatalytic methods have also been developed. For example, Carboxylic Acid Reductase (CAR) enzymes can adenylate the carboxylic acid, forming a reactive acyl-adenylate intermediate. This intermediate can then be intercepted by an amine nucleophile to form the amide bond under mild, aqueous conditions. nih.govmanchester.ac.uk
The general sequence for amidation via an activated intermediate is:
Activation: The carboxylic acid reacts with an activating agent (e.g., DCC, or enzymatically to an acyl adenylate).
Nucleophilic Attack: The amine attacks the activated carbonyl carbon.
Leaving Group Departure: The activated group is eliminated, forming a tetrahedral intermediate which then collapses to the stable amide product.
Acyl Halide Formation: Carboxylic acids can be converted into more reactive acyl halides (or acid halides), which are valuable synthetic intermediates. youtube.comwikipedia.org This is typically achieved by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride for acyl chlorides, and phosphorus tribromide (PBr₃) for acyl bromides. libretexts.orgchemguide.co.uk
When using thionyl chloride, the hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.org A subsequent attack by the chloride ion results in the formation of the acyl chloride, with sulfur dioxide and hydrogen chloride as gaseous byproducts. chemguide.co.uk
Anhydride Synthesis: Acid anhydrides can be synthesized from carboxylic acids. Symmetrical anhydrides can be formed by the dehydration of two equivalents of a carboxylic acid, often requiring high temperatures or a dehydrating agent. youtube.com A more controlled laboratory method involves the reaction of an acyl chloride with a carboxylate salt (the conjugate base of a carboxylic acid). libretexts.orgkhanacademy.org This is a nucleophilic acyl substitution reaction where the carboxylate anion acts as the nucleophile, attacking the electrophilic carbonyl of the acyl chloride and displacing the chloride leaving group. khanacademy.orgopenstax.org
| Reaction | Reagents | Product Functional Group | General Mechanism |
|---|---|---|---|
| Esterification | Alcohol (ROH), Acid Catalyst (H⁺) | Ester (-COOR) | Nucleophilic Acyl Substitution |
| Amidation | Amine (RNH₂), Coupling Agent (e.g., DCC) | Amide (-CONHR) | Nucleophilic Acyl Substitution (via activated intermediate) |
| Acyl Halide Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Chloride (-COCl) | Nucleophilic Acyl Substitution |
| Anhydride Synthesis | Acyl Chloride + Carboxylate (RCOO⁻) | Anhydride (-COOOCR) | Nucleophilic Acyl Substitution |
Reduction and Oxidation Reactions of the Cycloheptene Ring and Carboxylic Acid
The presence of both a carbon-carbon double bond and a carboxylic acid group allows for a range of reduction and oxidation reactions, with selectivity often achievable by choosing appropriate reagents.
Reduction Reactions:
The carboxylic acid group is generally less reactive towards reduction than the alkene. Strong reducing agents are required to convert the carboxylic acid to a primary alcohol.
Reduction of the Carboxylic Acid: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the carboxylic acid to the corresponding primary alcohol, (cyclohept-4-en-1-yl)methanol. This reaction typically proceeds in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the transfer of hydride ions to the carbonyl carbon.
Reduction of the Alkene: The double bond of the cycloheptene ring can be reduced to a single bond through catalytic hydrogenation. This is commonly achieved using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This reaction yields cycloheptanecarboxylic acid.
Simultaneous Reduction: Employing harsh reduction conditions, such as high-pressure hydrogenation with a rhodium-on-alumina catalyst, could potentially reduce both the double bond and the carboxylic acid, yielding cycloheptylmethanol.
Oxidation Reactions:
Both the alkene and the carboxylic acid functionalities are susceptible to oxidation, leading to a variety of products depending on the oxidant and reaction conditions.
Oxidation of the Alkene: The double bond can undergo oxidative cleavage.
Ozonolysis: Treatment with ozone (O₃) followed by an oxidative workup (e.g., with hydrogen peroxide, H₂O₂) will cleave the double bond to form a dicarboxylic acid.
Permanganate (B83412) Oxidation: Reaction with hot, concentrated potassium permanganate (KMnO₄) can also lead to oxidative cleavage of the double bond.
Epoxidation: The alkene can be converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would yield 8-oxabicyclo[5.1.0]octane-4-carboxylic acid.
Oxidation of the Carboxylic Acid: Carboxylic acids are generally resistant to further oxidation under mild conditions. However, under forcing conditions, decarboxylation can occur.
Interactive Data Table: Predicted Products of Reduction and Oxidation Reactions
| Starting Material | Reagent(s) | Predicted Major Product | Reaction Type |
| This compound | LiAlH₄, then H₃O⁺ | (Cyclohept-4-en-1-yl)methanol | Reduction |
| This compound | H₂, Pd/C | Cycloheptanecarboxylic acid | Reduction |
| This compound | 1. O₃, 2. H₂O₂ | 1,4-Butanedicarboxylic acid | Oxidation |
| This compound | m-CPBA | 8-Oxabicyclo[5.1.0]octane-4-carboxylic acid | Oxidation |
Reaction Kinetics and Thermodynamics in Various Solvent Systems
Solvent Effects on Reaction Rates and Selectivity
The choice of solvent can significantly impact the rate and outcome of chemical reactions involving this compound.
Polar Protic Solvents (e.g., water, ethanol): These solvents can solvate both the carboxylic acid group through hydrogen bonding and any charged intermediates or transition states. For reactions involving the formation of charged species, such as certain ionic addition reactions to the alkene, polar protic solvents can accelerate the reaction rate by stabilizing the transition state.
Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents possess dipole moments and can solvate charged species but are not hydrogen bond donors. They are often used for reactions where the presence of acidic protons would be detrimental.
Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally preferred for reactions involving nonpolar reactants and intermediates. For example, catalytic hydrogenation is often carried out in nonpolar solvents.
The selectivity of a reaction can also be influenced by the solvent. For instance, in the reduction of this compound, the choice of solvent could potentially influence the chemoselectivity between the alkene and the carboxylic acid, although reagent choice is the primary determining factor.
Interactive Data Table: Expected Solvent Effects on Reaction Types
| Reaction Type | Solvent Class | Expected Effect on Rate | Rationale |
| Ionic addition to alkene | Polar Protic | Increase | Stabilization of charged intermediates and transition states. |
| Radical reactions | Nonpolar | Generally favored | Minimizes solvent interference with radical species. |
| Esterification (acid-catalyzed) | Nonpolar (with water removal) | Increase | Drives equilibrium towards product formation. |
Activation Energy and Transition State Analysis
A quantitative analysis of the activation energy (Ea) and the structure of the transition state for reactions of this compound would require dedicated experimental kinetic studies or high-level computational modeling, which are not currently available in the literature.
Activation Energy (Ea): This is the minimum energy required for a reaction to occur. Reactions with lower activation energies proceed at a faster rate. For this compound, the activation energy for a given reaction will depend on the specific transformation. For example, the catalytic hydrogenation of the double bond is expected to have a relatively low activation energy, allowing the reaction to proceed at or near room temperature. In contrast, the uncatalyzed thermal decarboxylation would have a very high activation energy.
Transition State Analysis: The transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. Its structure provides insight into the reaction mechanism. For instance, in the Diels-Alder reaction, a potential reaction for the cycloheptene ring, the transition state would involve a concerted, cyclic arrangement of the interacting orbitals. Computational chemistry could be employed to model the geometry and energy of the transition states for various reactions of this compound, providing theoretical predictions of reaction pathways and activation barriers.
Without specific experimental data, any discussion of activation energies and transition states for this compound remains qualitative and based on analogies with similar chemical systems.
Advanced Spectroscopic and Structural Characterization Techniques for Cyclohept 4 Enecarboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysisrsc.orgchemicalbook.com
NMR spectroscopy is a cornerstone technique for elucidating the detailed structure of organic molecules in solution. For Cyclohept-4-enecarboxylic acid, a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous assignment of proton and carbon signals and insight into the molecule's conformation.
High-Resolution ¹H and ¹³C NMR Analysis
High-resolution ¹H and ¹³C NMR spectra reveal the chemical environment of each hydrogen and carbon atom in the molecule. The chemical shifts (δ) are influenced by the electronic environment, allowing for the identification of different types of protons and carbons.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the olefinic protons of the double bond, the aliphatic protons of the seven-membered ring, and the methine proton to which the carboxylic acid group is attached. The carboxylic acid proton itself typically appears as a broad singlet at a significantly downfield chemical shift (often >10 ppm). libretexts.org The olefinic protons are expected in the range of 5.5-6.0 ppm, while the aliphatic protons will appear further upfield.
The ¹³C NMR spectrum provides complementary information, showing signals for the carbonyl carbon of the carboxylic acid, the two sp²-hybridized carbons of the double bond, and the five sp³-hybridized carbons of the cycloheptene (B1346976) ring. savemyexams.com The carbonyl carbon is characteristically found in the 170-185 ppm region, while the alkene carbons appear around 120-140 ppm. savemyexams.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -COOH | >10.0 | broad singlet |
| H-4, H-5 (=CH) | ~5.5 - 5.8 | multiplet |
| H-1 (-CH(COOH)-) | ~2.5 - 2.8 | multiplet |
| H-3, H-6 (-CH₂-C=) | ~2.2 - 2.5 | multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~175 - 182 |
| C-4, C-5 (=CH) | ~128 - 132 |
| C-1 (-CH(COOH)-) | ~40 - 45 |
| C-3, C-6 (-CH₂-C=) | ~30 - 35 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. libretexts.orgnanalysis.com For this compound, COSY spectra would show correlations between the olefinic protons (H-4 and H-5) and their adjacent allylic protons (H-3 and H-6). It would also map the connectivity through the aliphatic chain, for instance, between H-1 and its neighbors H-2 and H-7.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. wikipedia.orgcolumbia.edu This allows for the definitive assignment of each carbon atom that has attached protons. For example, the olefinic proton signals around 5.5-5.8 ppm would show a cross-peak to the alkene carbon signals at ~130 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons over two to three bonds (and sometimes four). blogspot.comprinceton.edu It is particularly powerful for identifying connections involving quaternary carbons (like the carbonyl carbon) and for piecing together the molecular skeleton. Key HMBC correlations would include those from the proton at C-1 to the carbonyl carbon (C=O) and to carbons C-2 and C-7. The olefinic protons (H-4, H-5) would show correlations to their neighboring allylic carbons (C-3, C-6) and to each other's carbons.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysischemicalbook.com
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS measures the mass of ions with very high accuracy (typically to four or more decimal places), which allows for the determination of the elemental formula of a molecule. libretexts.org For this compound, with the molecular formula C₈H₁₂O₂, the calculated monoisotopic mass is 140.08373 Da. nih.gov HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Table 3: Predicted HRMS Adducts for this compound
| Adduct Ion | Formula | Calculated Mass-to-Charge Ratio (m/z) |
|---|---|---|
| [M+H]⁺ | C₈H₁₃O₂⁺ | 141.09100 |
| [M+Na]⁺ | C₈H₁₂O₂Na⁺ | 163.07294 |
| [M-H]⁻ | C₈H₁₁O₂⁻ | 139.07644 |
Data sourced from PubChemLite. uni.lu
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion (such as the molecular ion) to generate product ions. nationalmaglab.org The resulting fragmentation pattern provides a fingerprint that helps to elucidate the structure of the original molecule.
For this compound, common fragmentation pathways for carboxylic acids would be expected. acdlabs.com These include the neutral loss of water (H₂O, 18 Da) and the loss of the carboxyl group as COOH (45 Da) or CO₂ (44 Da). unt.edu Cleavage of the cycloheptene ring would also produce characteristic fragment ions. The fragmentation of the ring structure itself can occur via retro-Diels-Alder reaction, a characteristic fragmentation for cyclohexene (B86901) systems and related cyclic alkenes, which would lead to the cleavage of the ring at the double bond and produce distinct fragments.
Infrared (IR) Spectroscopy for Functional Group Identificationlibretexts.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. spectroscopyonline.com
The IR spectrum of this compound will display several characteristic peaks that confirm its structure:
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. libretexts.org
C=O Stretch: A strong, sharp absorption peak between 1700 and 1730 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid. libretexts.orgspectroscopyonline.com
C=C Stretch: A medium-intensity peak around 1640-1680 cm⁻¹ is indicative of the carbon-carbon double bond stretch in the cycloheptene ring.
=C-H Stretch: The stretching vibration of the hydrogens attached to the double-bonded carbons typically appears just above 3000 cm⁻¹.
C-H Stretch: Absorptions for the sp³-hybridized C-H bonds of the ring will be found just below 3000 cm⁻¹.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |
| Carbonyl | C=O Stretch | 1700 - 1730 | Strong |
| Alkene | C=C Stretch | 1640 - 1680 | Medium |
| Alkene | =C-H Stretch | 3010 - 3040 | Medium |
| Alkane | C-H Stretch | 2850 - 2960 | Medium-Strong |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Strong |
Computational Chemistry Investigations of Cyclohept 4 Enecarboxylic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure of molecules. core.ac.uk DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. core.ac.ukyoutube.com This approach allows for the accurate calculation of various molecular properties, including geometries, energies, and reaction mechanisms, offering a balance between computational cost and accuracy. core.ac.ukacs.org For Cyclohept-4-enecarboxylic acid, DFT methods can elucidate its fundamental electronic characteristics and predict its chemical behavior.
Molecular Orbital (MO) theory describes chemical bonding in terms of orbitals that are spread across the entire molecule. utexas.edu A key aspect of MO analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.mewikipedia.org The energies and distributions of these orbitals are crucial for understanding a molecule's reactivity. msu.edulibretexts.org
The HOMO represents the region from which a molecule is most likely to donate electrons, acting as a nucleophile. scm.com For a typical carboxylic acid, the HOMO is largely concentrated on the p-orbitals of the carboxyl group, particularly involving the lone pairs of the carbonyl oxygen. quora.com In this compound, this would be combined with the π-orbital of the carbon-carbon double bond in the seven-membered ring.
The LUMO, conversely, indicates the region most likely to accept electrons, highlighting its electrophilic character. scm.com In α,β-unsaturated carbonyl compounds, the LUMO is typically a π* antibonding orbital distributed over the C=C-C=O system. youtube.com For this compound, the LUMO is expected to have significant contributions from the π* antibonding orbitals of both the carbonyl group and the C=C double bond, making the carbonyl carbon and the β-carbon potential sites for nucleophilic attack. quora.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Table 1: Predicted Frontier Orbital Characteristics for this compound
| Orbital | Primary Location of Electron Density | Predicted Reactivity Role |
| HOMO | Carboxyl oxygen atoms (lone pairs) and the C=C π-bond of the cycloheptene (B1346976) ring. | Nucleophilic / Electron Donor |
| LUMO | Carbonyl carbon (π* C=O) and the C=C π* orbital of the cycloheptene ring. | Electrophilic / Electron Acceptor |
DFT calculations are instrumental in modeling chemical reaction pathways and identifying transition states. e3s-conferences.org A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the minimum energy path from reactants to products. ucsb.eduresearchgate.net Locating these structures is key to understanding reaction mechanisms and calculating activation energies, which determine reaction rates.
For this compound, several reactions could be modeled, such as electrophilic addition to the double bond or nucleophilic acyl substitution at the carboxyl group. libretexts.orgwikipedia.org The modeling process involves:
Geometry Optimization: The structures of the reactant(s), product(s), and any intermediates are optimized to find their lowest energy conformations.
Transition State Search: Methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization are used to locate the transition state structure connecting reactants and products. scm.comresearchgate.net
Frequency Calculation: A frequency calculation is performed to verify the nature of the stationary points. A stable minimum (reactant, product) will have all real vibrational frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the located transition state correctly connects the desired reactants and products on the potential energy surface.
These calculations provide critical insights into the feasibility of a proposed reaction mechanism and can help predict product distributions and stereoselectivity. e3s-conferences.orgarxiv.org
Table 2: Hypothetical DFT Energy Profile for Electrophilic Addition of HBr to this compound
| Species | Relative Energy (kcal/mol) (Illustrative) | Nature of Stationary Point |
| Reactants (Acid + HBr) | 0.0 | Minimum |
| Transition State | +15.2 | First-Order Saddle Point |
| Carbocation Intermediate | +5.8 | Minimum |
| Product (5-bromocycloheptane-1-carboxylic acid) | -10.5 | Minimum |
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
The seven-membered ring of this compound is highly flexible, capable of adopting multiple conformations. Molecular Dynamics (MD) simulations are a powerful computational method for exploring this conformational space by simulating the atomic motions of a molecule over time.
Based on studies of cycloheptane (B1346806) and cycloheptene, the most stable conformations are typically from the twist-chair and chair families. researchgate.net An MD simulation would involve:
Force Field Selection: Choosing an appropriate force field (e.g., GAFF, MMFF) that accurately describes the intramolecular forces of the molecule.
System Setup: Placing the molecule in a simulated environment, often a solvent box (e.g., water) to mimic solution-phase behavior.
Simulation: Solving Newton's equations of motion for all atoms over a set period (nanoseconds to microseconds), generating a trajectory of atomic positions and velocities.
Analysis: Analyzing the trajectory to identify the most populated conformational states, the energy barriers between them, and the timescale of conformational changes.
This analysis provides a detailed picture of the molecule's flexibility and the relative stability of its different shapes, which can influence its reactivity and biological activity.
Table 3: Illustrative Conformational Population of this compound from a Simulated MD Trajectory
| Conformer Family | Relative Free Energy (kcal/mol) (Illustrative) | Population (%) |
| Twist-Chair (TC) | 0.00 | 65 |
| Chair (C) | 0.85 | 25 |
| Boat (B) | 2.10 | 8 |
| Twist-Boat (TB) | 2.50 | 2 |
pKa and Electrostatic Potential Calculations for Acidic and Nucleophilic Sites
The acidity of the carboxylic acid group, quantified by its pKa value, is a fundamental property. Computational methods can predict pKa values with considerable accuracy. rsc.orgroutledge.comresearchgate.net This is typically done by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, often using a continuum solvation model (e.g., CPCM, SMD) combined with DFT calculations. nih.gov
The electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule. libretexts.org It helps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. wuxiapptec.com
Acidic Sites: The most positive potential is expected around the acidic proton of the carboxyl group, indicating its susceptibility to removal by a base. wuxiapptec.com
Nucleophilic Sites: The most negative potential is anticipated around the carbonyl oxygen, highlighting it as a site for electrophilic attack or hydrogen bonding. nih.govresearchgate.net
ESP maps provide a qualitative but powerful guide to a molecule's intermolecular interactions and reactive sites. chegg.com
Table 4: Predicted pKa and ESP Values for this compound
| Property | Predicted Value (Illustrative) | Significance |
| pKa (Calculated using DFT with SMD model) | 4.65 | Quantifies the acidity of the carboxyl group in aqueous solution. |
| Maximum ESP (near carboxylic H) | +55 kcal/mol | Indicates a highly electron-deficient proton, correlating with acidity. |
| Minimum ESP (near carbonyl O) | -45 kcal/mol | Indicates an electron-rich region, a likely site for hydrogen bond accepting. |
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties (descriptors) with its chemical reactivity. While no specific QSRR studies on this compound have been published, the methodology could be applied to a series of related compounds.
A hypothetical QSRR study might involve:
Dataset Creation: Synthesizing or computationally designing a series of substituted cycloheptene carboxylic acids.
Descriptor Calculation: Calculating various molecular descriptors for each compound, such as steric parameters (e.g., molecular volume), electronic parameters (e.g., HOMO/LUMO energies, partial charges), and topological indices.
Reactivity Measurement: Experimentally measuring a reactivity parameter, for instance, the rate constant for a specific reaction.
Model Building: Using statistical methods like multiple linear regression to create an equation that links the descriptors to the observed reactivity.
Such a model could then be used to predict the reactivity of new, untested compounds in the same class, guiding the design of molecules with desired chemical properties.
Applications of Cyclohept 4 Enecarboxylic Acid As a Platform in Advanced Organic Synthesis
Role as a Chiral Building Block in Complex Molecule Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. Chiral molecules, which are non-superimposable mirror images of each other, often exhibit vastly different biological activities. nii.ac.jp Carboxylic acids are a common class of compounds that can be resolved into their separate enantiomers, providing valuable chiral building blocks for asymmetric synthesis. pressbooks.pubnih.gov
Although Cyclohept-4-enecarboxylic acid is a chiral molecule, specific methods documented for its resolution or direct enantioselective synthesis are not prevalent in widely available literature. However, established principles of chiral resolution for carboxylic acids could be applied. The most common method involves reacting the racemic carboxylic acid with an enantiomerically pure chiral amine (a resolving agent). libretexts.orglibretexts.org This acid-base reaction forms a pair of diastereomeric salts. libretexts.org Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.orgyoutube.com Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with a strong acid. libretexts.org
The following table outlines the general, well-established strategy for the resolution of racemic carboxylic acids that would be applicable to this compound.
| Step | Procedure | Principle |
| 1 | Salt Formation | React the racemic mixture of (±)-Cyclohept-4-enecarboxylic acid with a single enantiomer of a chiral base (e.g., (R)-1-phenylethylamine). |
| 2 | Separation | The resulting diastereomeric salts, ((R)-acid·(R)-base) and ((S)-acid·(R)-base), are separated based on differences in physical properties, typically solubility, via fractional crystallization. |
| 3 | Liberation | Each separated diastereomeric salt is treated with a strong acid (e.g., HCl) to protonate the carboxylate and regenerate the enantiomerically pure carboxylic acid, (R)- or (S)-Cyclohept-4-enecarboxylic acid. |
Alternatively, kinetic resolution, where one enantiomer reacts faster with a chiral catalyst or reagent, could be employed to separate the enantiomers. Once obtained in enantiopure form, this chiral building block could serve as a starting point for synthesizing complex target molecules where the seven-membered ring is a key structural feature.
Scaffold for the Development of Novel Cyclic Systems and Heterocycles
A molecular scaffold is a core structure upon which further chemical modifications are made to build a family of related compounds. The cycloheptene (B1346976) ring of this compound provides a flexible yet constrained framework suitable for elaboration into more complex cyclic and heterocyclic systems.
One potential transformation is intramolecular cyclization. The carboxylic acid can be converted into other functional groups, and additional substituents can be added to the ring. If a nucleophilic group and an electrophilic group are appropriately positioned on the cycloheptene framework, they can react to form a new ring. A particularly relevant method is the intramolecular addition of a carboxyl or hydroxyl group to an olefin, a reaction that can be catalyzed by transition metals like silver(I) triflate to produce lactones (cyclic esters) or cyclic ethers, respectively. uchicago.eduresearchgate.net For instance, if a hydroxyl group were introduced elsewhere on the cycloheptene ring of this compound, an intramolecular hydroacyloxylation could, in principle, lead to a bicyclic lactone.
Furthermore, the double bond within the cycloheptene ring is a site for numerous chemical transformations that can lead to new ring systems. Reactions such as epoxidation, dihydroxylation, or cleavage of the double bond can introduce new functionalities that can then be used to construct fused or spirocyclic heterocycles. While the direct use of this compound as a scaffold for heterocycle synthesis is not extensively documented, the principles of organic synthesis support its potential in this area. organic-chemistry.orgnih.gov
Precursor for Advanced Polycyclic and Bridged Ring Structures
Polycyclic and, in particular, bridged ring systems are common motifs in biologically active natural products. mdpi.comwikipedia.org These rigid, three-dimensional structures often impart high binding affinity and selectivity for biological targets. The seven-membered ring of this compound can be envisioned as a precursor to such complex architectures.
A key reaction for forming six-membered rings, often leading to bicyclic systems, is the Diels-Alder reaction—a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgorganic-chemistry.org The alkene in this compound could potentially act as a dienophile, reacting with a diene to form a bicyclo[5.2.1]decene derivative. While the unactivated double bond of the cycloheptene ring may not be a highly reactive dienophile, the reaction could be facilitated by converting the carboxylic acid to a more electron-withdrawing group. organic-chemistry.orgyoutube.com
Additionally, synthetic pathways exist that link bridged bicyclic compounds to cycloheptene derivatives. For example, the acid-catalyzed cleavage of certain bicyclo[3.2.1]oct-2-en-8-one systems is known to yield cycloheptene carboxylic acid derivatives. gla.ac.uk This relationship suggests that, conversely, this compound could be a strategic starting material for constructing such bridged systems through intramolecular cyclization or rearrangement reactions. Transannular reactions, where a bond is formed across the ring, are a known strategy for converting medium-sized rings into bicyclic systems.
The following table illustrates some potential, albeit hypothetical, transformations of the this compound scaffold into more complex ring systems.
| Starting Material Derivative | Reaction Type | Potential Product Class |
| Cyclohept-4-enyl methyl ketone | Intramolecular Aldol/Michael | Fused or Bridged Bicyclic Ketones |
| This compound ester | Diels-Alder Reaction (with a diene) | Bridged Tricyclic Lactones |
| 7-hydroxy-cyclohept-3-enecarboxylic acid | Intramolecular Lactonization | Bicyclic Ether-Lactone |
Utility in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds, known as chemical libraries, for high-throughput screening in drug discovery and materials science. nih.gov A key strategy in library design is the use of a central scaffold that can be decorated with various substituents. acs.org Diversity-Oriented Synthesis (DOS) takes this further by aiming to create libraries with not just appendage diversity but also skeletal diversity. nih.govsemanticscholar.org
This compound is a potentially valuable scaffold for such libraries for two main reasons:
The Carboxylic Acid Handle: The carboxyl group is a highly versatile functional group in combinatorial synthesis. It can be readily converted into a wide array of amides, esters, and other derivatives by coupling with diverse libraries of amines, alcohols, etc. This allows for the systematic variation of a substituent at this position.
The Reactive Core: The cycloheptene ring provides a three-dimensional framework and a reactive double bond. The alkene can be subjected to a host of reactions (e.g., epoxidation, dihydroxylation, hydrogenation, addition reactions) either before or after the modification of the carboxylic acid, leading to a rapid increase in the structural and stereochemical complexity of the library members. youtube.com
A hypothetical library synthesis could start by coupling this compound with a set of 100 different amines to create a library of 100 amides. This library could then be split into portions, with each portion undergoing a different reaction at the double bond (e.g., one portion is epoxidized, another is dihydroxylated). This "build-couple-transform" approach would quickly generate a library of compounds with diverse appendages and varied core structures, populating a unique area of chemical space. acs.org While specific libraries based on this exact scaffold are not widely reported, its structural features align well with the principles used to design modern combinatorial libraries for discovering novel bioactive molecules. nih.govduke.edumdpi.com
Biochemical and Mechanistic Investigations Involving Cyclohept 4 Enecarboxylic Acid
Mechanism-Based Enzyme Inactivation Studies Utilizing Unsaturated Carboxylic Acid Frameworks
Unsaturated carboxylic acids are a class of compounds that have been effectively used in mechanism-based enzyme inactivation studies. These studies aim to elucidate the catalytic mechanisms of enzymes by designing molecules that, upon enzymatic processing, form a reactive species that covalently modifies and inactivates the enzyme.
The interaction of unsaturated carboxylic acids with enzymes can lead to the formation of both noncovalent and covalent adducts, a critical aspect in understanding their mechanism of action. nih.gov Noncovalent binding, the initial step in enzyme-substrate interaction, is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. teachmephysiology.com This initial binding properly orients the inhibitor within the enzyme's active site for subsequent reaction.
Following noncovalent binding, mechanism-based inactivators are designed to undergo an enzymatic transformation to a reactive species that can then form a covalent bond with a nucleophilic residue in the active site. nih.gov For α,β-unsaturated carbonyl compounds, this often involves a Michael-type addition where a nucleophilic amino acid residue from the enzyme attacks the β-carbon of the unsaturated system. nih.gov This covalent modification can be irreversible, leading to a long-lasting loss of enzyme activity. nih.gov
In the context of aminotransferases, for example, studies with compounds like (S)-3-amino-4,4-difluorocyclopent-1-enecarboxylic acid have revealed both noncovalent inactivation mechanisms and the formation of covalent adducts with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor and active site lysine (B10760008) residues. nih.gov Native protein mass spectrometry and X-ray crystallography have been pivotal in identifying these interactions, confirming both the noncovalent complexes and the covalently modified enzyme. nih.gov
Table 1: Interactions of Unsaturated Carboxylic Acid Analogs with Enzymes
| Type of Interaction | Description | Analytical Techniques | Reference |
| Noncovalent Binding | Initial, reversible association between the inhibitor and the enzyme's active site. | X-ray Crystallography, Native Protein Mass Spectrometry | nih.gov |
| Covalent Adduct Formation | Irreversible modification of the enzyme through the formation of a covalent bond with the inhibitor. | Denaturing Intact Protein Mass Spectrometry, X-ray Crystallography | nih.govnih.gov |
The enamine mechanism is a key pathway in the metabolism and activation of certain enzyme inhibitors. Enamines are nitrogen analogs of enols and are generally more nucleophilic. wikipedia.org They are formed by the reaction of a ketone or aldehyde with a secondary amine. makingmolecules.commasterorganicchemistry.com In enzymatic reactions, the formation of an enamine intermediate can significantly increase the acidity of a proton at the α-carbon, facilitating its removal by a basic residue in the active site. youtube.com This is a critical step in the catalytic cycle of many PLP-dependent enzymes. youtube.com
In the context of mechanism-based inactivators, the formation of an enamine can be a crucial step leading to the generation of a reactive species. For instance, in the inactivation of human ornithine aminotransferase by (S)-3-amino-4,4-difluorocyclopent-1-enecarboxylic acid, an enamine pathway is involved. nih.gov
Furthermore, in studies involving fluorinated analogs of unsaturated carboxylic acids, fluoride (B91410) ion elimination is a key mechanistic step. The elimination of fluoride can proceed through different mechanisms, such as an E1cB or E2 pathway. nih.gov For example, research on the inactivation of aminotransferases by fluorinated inhibitors has demonstrated a lysine-assisted E2 fluoride ion elimination. nih.gov This process generates a reactive intermediate that subsequently inactivates the enzyme. The study of such defluorination reactions is also relevant in the context of bioremediation of fluorinated organic pollutants. researchgate.netnih.gov
Modulatory Effects on Enzyme Kinetics and Inhibition Mechanisms
Cyclohept-4-enecarboxylic acid and its analogs can modulate enzyme activity through various inhibition mechanisms. Understanding these mechanisms is fundamental to drug discovery and for elucidating the role of enzymes in metabolic pathways. wikipedia.orgnih.gov Enzyme inhibition can be reversible or irreversible. nih.gov
Reversible inhibitors, which bind to the enzyme through noncovalent interactions, can be competitive, non-competitive, or uncompetitive. For instance, 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid acts as a reversible inhibitor of GABA transaminase. nih.gov Irreversible inhibitors, particularly mechanism-based inactivators, typically form covalent bonds with the enzyme, leading to a time-dependent loss of activity. nih.gov
The kinetic parameters Ki (inhibition constant) and kinact (maximal rate of inactivation) are crucial for characterizing enzyme inhibitors. nih.gov For α,β-unsaturated carboxylic acids, their reactivity can be influenced by the conjugation of the double bond with the carboxylic acid group, which can activate the double bond for nucleophilic attack. libretexts.org
Integration into Biochemical Pathway Research as a Structural Probe
Due to their specific chemical properties, unsaturated carboxylic acids like this compound can be utilized as structural probes to investigate biochemical pathways. By introducing such molecules into a biological system, researchers can study the subsequent metabolic transformations and infer the presence and function of specific enzymes and pathways. nih.gov
For example, the metabolism of unsaturated fatty acids involves a series of enzymatic reactions including oxidation and reduction. Introducing a cyclic unsaturated carboxylic acid can help to probe the substrate specificity and stereoselectivity of the enzymes involved in these pathways. The structural constraints of the cycloheptene (B1346976) ring can provide valuable information about the geometry of the enzyme's active site.
Interaction with Biological Targets at a Molecular Level
The interaction of this compound and related compounds with biological targets is governed by their molecular structure and the complementary nature of the target's binding site. teachmephysiology.com The carboxylic acid group can participate in hydrogen bonding and ionic interactions with amino acid residues such as arginine, lysine, and histidine within a protein's active site. The hydrophobic cycloheptene ring can engage in van der Waals interactions with nonpolar residues.
Furthermore, fluoride ions, which can be released from fluorinated analogs, are known to interact with and modulate the activity of various enzymes. nih.gov This interaction can occur through the formation of complexes with metal ions in the enzyme's active site or by direct interaction with amino acid residues. nih.gov
Future Research Directions and Unexplored Avenues for Cyclohept 4 Enecarboxylic Acid
Development of Novel Catalytic Methods for Asymmetric Synthesis
The creation of stereochemically defined molecules is a cornerstone of modern organic chemistry. The development of novel catalytic methods for the asymmetric synthesis of cyclohept-4-enecarboxylic acid and its derivatives is a critical area of future research. While methods for the synthesis of some cycloheptane (B1346806) derivatives exist, achieving high levels of enantioselectivity and diastereoselectivity in the synthesis of functionalized seven-membered rings remains a challenge. researchgate.net
Future research will likely focus on the design and application of new chiral catalysts. youtube.com This includes the development of organocatalysts, such as chiral primary amines and their derivatives, which have shown promise in promoting asymmetric Michael additions and other carbon-carbon bond-forming reactions. mdpi.com Additionally, the exploration of chiral Lewis acids and transition metal complexes, including those based on rhodium and cobalt, could provide new avenues for highly stereocontrolled cyclization and functionalization reactions. nih.govnih.gov The use of recyclable catalysts is also a growing area of importance, aiming to reduce costs and environmental impact in asymmetric synthesis. rsc.org
A key objective will be to develop catalytic systems that can control the formation of multiple stereocenters in a single step, leading to complex and highly functionalized cycloheptane frameworks with excellent stereocontrol. researchgate.net The insights gained from these studies will not only provide access to a wider range of chiral this compound derivatives but also contribute to the broader field of asymmetric catalysis. dntb.gov.ua
Exploration of Bioorthogonal Chemical Transformations for Functionalization
Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biological processes, offers exciting possibilities for the functionalization of this compound. nih.gov The alkene functionality within the cycloheptene (B1346976) ring is a prime target for such transformations.
A significant area of future research will be the application of inverse-electron-demand Diels-Alder (IEDDA) reactions. wikipedia.org This powerful bioorthogonal reaction involves the rapid and specific ligation of a tetrazine with a strained alkene. nih.govnih.gov While trans-cyclooctenes are commonly used, the development of methods to introduce strain into the cycloheptene ring of this compound or its derivatives could enable its use as a dienophile in IEDDA reactions. nih.gov The synthesis of trans-cycloheptene derivatives, potentially stabilized as silver nitrate (B79036) complexes, presents a viable, albeit challenging, route. nih.gov
Another promising avenue is the Staudinger ligation, which involves the reaction of an azide (B81097) with a phosphine (B1218219). nih.govnih.gov Derivatives of this compound could be functionalized with either an azide or a phosphine group, allowing for their conjugation to biomolecules or other molecular probes. lumiprobe.com The small size of the azide group makes it an attractive bioorthogonal handle. nih.gov The development of these bioorthogonal functionalization strategies will pave the way for the use of this compound derivatives in chemical biology for applications such as in vivo imaging and targeted drug delivery. chempep.com
Advanced Structure-Reactivity Relationship Studies within Heptacyclic Systems
A deeper understanding of the relationship between the structure and reactivity of heptacyclic systems, such as this compound, is crucial for predicting their chemical behavior and designing new applications. Future research in this area will likely involve a combination of experimental and computational approaches.
Computational studies, using methods like density functional theory (DFT), can provide valuable insights into the conformational preferences, electronic properties, and reaction mechanisms of cycloheptene derivatives. researchgate.net These studies can help to elucidate the influence of substituents on the seven-membered ring on its reactivity and stereochemistry. For example, understanding how the carboxylic acid group influences the reactivity of the double bond is essential for planning selective chemical transformations.
Experimental studies will focus on systematically varying the structure of this compound and its derivatives and correlating these changes with their observed reactivity in various chemical reactions. nih.govrsc.org This could involve studying the kinetics and thermodynamics of reactions such as additions to the double bond or reactions at the carboxylic acid functionality. The binding interactions of cycloheptene derivatives with surfaces, such as platinum, have been studied and reveal complex dehydrogenation pathways. illinois.eduillinois.edu Such fundamental studies provide a basis for understanding the reactivity of these seven-membered rings. The knowledge gained from these advanced structure-reactivity relationship studies will be invaluable for the rational design of new catalysts, functional materials, and biologically active molecules based on the cycloheptane scaffold.
Potential for Integration into Supramolecular Assemblies and Material Science Research
The unique structural and functional characteristics of this compound make it a promising building block for the construction of supramolecular assemblies and advanced materials. The carboxylic acid group provides a handle for forming non-covalent interactions such as hydrogen bonds, which are fundamental to the self-assembly of molecules into well-defined architectures.
Future research could explore the use of this compound and its derivatives in the formation of metal-organic frameworks (MOFs) and other coordination polymers. The ability of the carboxylate group to coordinate with metal ions, combined with the conformational flexibility of the seven-membered ring, could lead to the formation of novel network structures with interesting properties and potential applications in gas storage, separation, and catalysis.
Q & A
Q. What are the standard synthetic routes for Cyclohept-4-enecarboxylic acid, and how can reaction conditions be optimized?
this compound is typically synthesized via carboxylation of cyclohept-4-ene derivatives or through ring-expansion reactions of smaller cyclic precursors. Key optimization parameters include temperature control (e.g., maintaining 0–5°C during carboxylation to minimize side reactions) and catalyst selection (e.g., palladium-based catalysts for regioselective functionalization). Purification often involves recrystallization from ethanol/water mixtures or column chromatography using silica gel with ethyl acetate/hexane eluents. Reaction progress should be monitored via thin-layer chromatography (TLC) and confirmed by -NMR for intermediate validation .
Q. How should researchers characterize the purity and structural identity of this compound?
A multi-technique approach is recommended:
- Spectroscopy : - and -NMR to confirm proton/carbon environments (e.g., characteristic olefinic protons at δ 5.6–6.2 ppm) and FT-IR for carboxylic acid O-H stretching (~2500–3000 cm) .
- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% area under the curve).
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX programs for absolute configuration determination .
Q. What experimental protocols are recommended for studying the reactivity of this compound?
Design stepwise experiments:
- Esterification : React with methanol/HSO under reflux, monitoring ester formation via -NMR (disappearance of carboxylic acid proton).
- Salt formation : Neutralize with NaOH and isolate sodium salts via vacuum filtration.
- Thermal stability : Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen to assess decomposition thresholds.
Document all conditions (solvent, stoichiometry, time) and validate products via melting point comparison and mass spectrometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
Discrepancies in bond lengths or hydrogen bonding patterns (e.g., O-H···O vs. C-H···O interactions) may arise from polymorphism or solvent inclusion. Mitigation strategies:
- Refine data using SHELXL with anisotropic displacement parameters and TWIN/BASF commands for twinned crystals .
- Compare packing motifs via Mercury software, focusing on graph-set analysis (e.g., Etter’s R(8) motifs for dimeric carboxylic acids) .
- Replicate crystallization in multiple solvents (e.g., DMSO vs. ethanol) to isolate polymorphs .
Q. What computational methods are suitable for modeling the electronic properties of this compound?
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). Validate against experimental UV-Vis spectra.
- Molecular Dynamics (MD) : Simulate solvation effects in water/ethanol using AMBER force fields to predict aggregation behavior.
- QTAIM Analysis : Map electron density topology to identify critical hydrogen-bonding interactions .
Q. How should researchers address conflicting kinetic data in acid-catalyzed reactions involving this compound?
Contradictions in rate constants (e.g., pH-dependent esterification) may stem from solvent polarity or competing mechanisms. Approach:
Q. What strategies are effective for systematic literature reviews on this compound’s applications?
Adopt a hybrid review methodology:
- Scoping Review : Use PubMed/Reaxys with keywords ("this compound" AND "synthesis," "catalysis," "crystallography") to map trends (2000–2025).
- Critical Appraisal : Apply AMSTAR-2 criteria to assess study quality, focusing on crystallographic data (R-factors < 5%) and synthetic yields (>70%).
- Gap Analysis : Highlight underexplored areas (e.g., enantioselective derivatization) for future research .
Methodological Best Practices
- Data Presentation : Use OriginLab or Python/Matplotlib for plotting kinetic curves; include error bars from triplicate experiments .
- Ethical Reporting : Disclose crystallographic data (CCDC deposition numbers) and raw HPLC chromatograms in supplementary materials .
- Software Tools : Cite SHELX (v. 2018+) for refinement and Gaussian 16 for computational studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
